Product packaging for Brinzolamide Methanesulfonyl Amide(Cat. No.:)

Brinzolamide Methanesulfonyl Amide

Cat. No.: B1154525
M. Wt: 461.6
Attention: For research use only. Not for human or veterinary use.
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Description

Brinzolamide Methanesulfonyl Amide is a characterized impurity standard and reference material of Brinzolamide, supplied for analytical and research applications. It is chemically defined as (R)-4-(N-Ethylmethylsulfonamido)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide, with a molecular formula of C13H23N3O7S4 and a molecular weight of 461.6 g/mol . This compound plays a key role in the analytical method development, validation, and Quality Control (QC) required for Abbreviated New Drug Applications (ANDA) and during the commercial production of Brinzolamide . It is utilized for impurity profiling as per the limits and threshold values specified by respective drug legislation, the FDA, and pharmacopoeial guidelines (USP, EP, JP, BP) . The parent drug, Brinzolamide, is a carbonic anhydrase inhibitor active pharmaceutical ingredient (API) used in ophthalmic suspensions to lower elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It acts as a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), primarily in the ciliary processes of the eye, thereby suppressing the formation of aqueous humor . This compound is offered with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, HPLC, IR, and TGA, and is accompanied by a Certificate of Analysis to ensure regulatory compliance and product quality . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic human use.

Properties

Molecular Formula

C₁₃H₂₃N₃O₇S₄

Molecular Weight

461.6

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Elucidation of Formation Pathways

Understanding the formation pathways of Brinzolamide Methanesulfonyl Amide is paramount for controlling its levels in the final pharmaceutical product.

The synthesis of Brinzolamide is a multi-step process that can inadvertently lead to the formation of impurities. organic-chemistry.orgresearchgate.netgoogle.com this compound is a potential by-product that can arise from the reaction of the parent Brinzolamide molecule with sulfonylating agents. One plausible scenario for its formation involves the use of methanesulfonyl chloride (MsCl) or a similar reagent in the synthetic route. For instance, if MsCl is employed to activate a hydroxyl group in an intermediate, any unreacted Brinzolamide present in the reaction mixture could subsequently react with the excess MsCl. organic-chemistry.org The secondary amine of the ethylamino group in Brinzolamide can act as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the N-sulfonylated impurity. libretexts.org

Various patented processes for Brinzolamide synthesis describe purification steps to remove such impurities, highlighting the recognized potential for their formation. organic-chemistry.orggoogle.com The control of stoichiometric ratios of reactants and the purification of intermediates are crucial to minimize the generation of this compound.

The mechanism of formation for this compound is rooted in the fundamental reactivity of secondary amines with sulfonyl chlorides. The reaction proceeds via a nucleophilic substitution at the sulfur atom of the methanesulfonyl group. The lone pair of electrons on the nitrogen atom of Brinzolamide's ethylamino group initiates the attack on the electron-deficient sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a new nitrogen-sulfur bond and the generation of the sulfonamide linkage. libretexts.org The presence of a base is often required to neutralize the hydrochloric acid by-product of this reaction. rsc.org The investigation into the kinetics and thermodynamics of this side reaction is essential for developing effective control strategies during large-scale production of Brinzolamide.

Targeted Synthesis of this compound for Reference Standards

The availability of pure this compound as a reference standard is essential for the accurate analytical monitoring of Brinzolamide purity. synzeal.compharmacopeia.cn Its targeted synthesis allows for the development and validation of analytical methods to detect and quantify this impurity in drug batches.

The targeted synthesis of this compound would logically involve the direct sulfonylation of Brinzolamide. The key chemical transformation is the formation of a new nitrogen-sulfur bond. This can be achieved by reacting Brinzolamide with methanesulfonyl chloride or methanesulfonic anhydride (B1165640) in the presence of a suitable base. organic-chemistry.org The base, such as triethylamine (B128534) or pyridine, acts as a scavenger for the acidic by-product generated during the reaction. rsc.org

Alternatively, a convergent synthesis could be envisioned where the thieno[3,2-e] Current time information in Bangalore, IN.nih.govthiazine (B8601807) core is constructed with the N-methanesulfonyl-N-ethylamino side chain already in place. However, the direct sulfonylation of Brinzolamide is a more straightforward approach for obtaining the reference standard.

Optimizing the reaction conditions for the synthesis of this compound is crucial for achieving high yields and purity. Key parameters to consider include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants. Aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are typically employed for such reactions. organic-chemistry.org The selection of the base is critical to ensure efficient reaction without promoting side reactions. The reaction is often carried out at or below room temperature to control its exothermicity and minimize the formation of degradation products. researchgate.netrsc.org

Purification of the resulting this compound would typically involve chromatographic techniques to separate it from any unreacted Brinzolamide and other by-products. The optimization process aims to maximize the conversion of Brinzolamide while simplifying the purification process.

Derivatization and Chemical Reactivity Studies of the Compound

While specific studies on the derivatization and chemical reactivity of this compound are not extensively reported in the public domain, its reactivity can be inferred from the general behavior of sulfonamides. The presence of the two sulfonamide groups and the tertiary amine within the thienothiazine ring system offers several potential sites for chemical modification.

The sulfonamide nitrogen atoms are generally weakly acidic and can be deprotonated under strongly basic conditions, allowing for subsequent alkylation or acylation. The stability of the thieno[3,2-e] Current time information in Bangalore, IN.nih.govthiazine ring system under various conditions would be a key area of investigation. The methanesulfonyl group is generally stable, but under harsh reductive or oxidative conditions, it could potentially be cleaved. Understanding the reactivity of this compound is important for predicting its degradation pathways and for the development of stable analytical reference standards.

Exploration of Functional Group Transformations

The synthesis of the Brinzolamide backbone, a necessary precursor, involves several key functional group transformations. The process often starts from a substituted thiophene (B33073) derivative, such as 3-acetyl-2,5-dichlorothiophene. acs.orgacs.org

A crucial sequence of reactions leads to the formation of the thieno[3,2-e]-1,2-thiazine ring system. This includes:

Sulfonamide Formation: A sulfonamide group is introduced, which will ultimately form part of the thiazine ring. acs.org

Bromination: Bromination of the ketone provides a key intermediate for cyclization. acs.orgacs.org

Reductive Cyclization: An enantioselective reduction of the ketone followed by cyclization forms the chiral hydroxy-thieno-thiazine intermediate. acs.orgacs.org

Introduction of the C6-Sulfonamide: The critical carbonic anhydrase-inhibiting group, a sulfonamide at the C6 position, is introduced. This can be achieved via lithium-halogen exchange, followed by reaction with sulfur dioxide and an ammonia (B1221849) source like hydroxylamine-O-sulfonic acid. acs.orggoogle.com

N-Alkylation: The nitrogen of the thiazine ring is alkylated, typically with a 3-methoxypropyl group, using reagents like 1-bromo-3-methoxypropane (B1268092) in the presence of a base. acs.orgpatsnap.com

Formation of the Ethylamino Group: The hydroxyl group at the C4 position is converted into the target ethylamino group.

Final Methanesulfonylation: The formation of this compound occurs via the reaction of the secondary ethylamino group of the Brinzolamide molecule with a methanesulfonylating agent, such as methanesulfonic anhydride or methanesulfonyl chloride. clearsynth.comquickcompany.in This transforms the secondary amine into a sulfonamide.

A patent for an improved process for preparing Brinzolamide describes a key step where a mixture of (S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] acs.orgthiazine-6-sulfonamide 1,1-dioxide is reacted with methane (B114726) sulphonic anhydride and ethylamine (B1201723) to yield Brinzolamide. quickcompany.in This highlights a potential step where the target methanesulfonyl amide could be formed as a byproduct if the newly formed ethylamino group reacts with excess methanesulfonic anhydride.

StepTransformationTypical ReagentsReference
1Formation of Bromo Ketone IntermediateBromine or Pyridinium Bromide Perbromide (PBP) acs.org, quickcompany.in
2Stereoselective Reduction & Cyclization(+)-B-chlorodiisopinocampheylborane ((+)-Ipc2BCl) acs.org, acs.org
3N-Alkylation1-bromo-3-methoxypropane, K2CO3, DMSO acs.org, patsnap.com
4C6-Sulfonamide Formationn-BuLi, SO2, Hydroxylamine-O-sulfonic acid acs.org, google.com
5Conversion of C4-OH to C4-NHEtMesylation followed by reaction with ethylamine quickcompany.in
6Formation of Methanesulfonyl AmideMethanesulfonic anhydride or Methanesulfonyl chloride quickcompany.in, clearsynth.com

Stereoselective Aspects in Synthetic Approaches

The biological activity of Brinzolamide is dependent on the (R)-configuration at the C4 stereocenter. daicelpharmastandards.comnih.gov Consequently, the synthesis of Brinzolamide and its derivatives, including the methanesulfonyl amide, requires precise control of this stereochemistry.

The primary method for establishing the C4 stereocenter is through the stereoselective reduction of a prochiral ketone intermediate. acs.orgacs.orggoogle.com

Chiral Borane Reagents: A widely reported method involves the reduction of the bromo ketone intermediate using (+)-B-chlorodiisopinocampheylborane ((+)-Ipc₂BCl). acs.orgacs.org This reaction yields the corresponding (S)-bromohydrin, which upon cyclization gives the (S)-hydroxy thieno-thiazine derivative with high enantiomeric excess (e.g., 96% ee). acs.org The subsequent conversion to the amine proceeds via an SN2 reaction, inverting the stereocenter to the desired (R)-configuration.

Oxazaborolidine Catalysts: Alternative approaches have explored other chiral reducing agents. For instance, stereoselective reduction can be performed using (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrol[1,2-c] acs.orgacs.orgoxazaborole, although this may result in lower enantiomeric excess. google.com

The final step, the N-sulfonylation of the ethylamino group to form this compound, occurs at the nitrogen atom and does not affect the established stereocenter at C4. Therefore, the stereochemical purity of the final product is determined entirely by the effectiveness of the stereoselective reduction step in the synthesis of the Brinzolamide precursor. The purification of Brinzolamide from its undesired (S)-enantiomer can sometimes be achieved through crystallization with a chiral acid, such as tartaric acid, to form diastereomeric salts. google.com

Chiral Reagent/MethodIntermediate FormedReported Enantiomeric Excess (ee)Reference
(+)-B-chlorodiisopinocampheylborane ((+)-Ipc2BCl)(S)-thieno[3,2-e]-1,2-thiazine-4-ol intermediate96% ee acs.org
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrol[1,2-c] acs.orgacs.orgoxazaboroleChiral alcohol intermediate92% ee google.com
Diastereomeric salt resolutionPurification of (R)-BrinzolamideReduces content of (S)-enantiomer google.com

Advanced Analytical Characterization of Brinzolamide Methanesulfonyl Amide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of chemical compounds. For Brinzolamide Methanesulfonyl Amide, techniques such as NMR, IR, and Mass Spectrometry provide orthogonal information that, when combined, offers a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete structural map of this compound can be constructed.

¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling.

¹³C NMR reveals the number and types of carbon atoms in the molecule, including those in the thienothiazine ring system, the alkyl side chains, and the sulfonamide groups.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, confirming the specific arrangement of atoms and the integrity of the core structure and its substituents.

While specific, experimentally derived NMR data for this compound is not extensively available in public literature, predicted spectra for the parent compound, Brinzolamide, can be found, offering a guide to the expected chemical shifts. hmdb.ca

Table 1: Expected NMR Data Interpretation for this compound

NMR TechniqueInformation Provided for this compound
¹H NMR Confirms the presence and connectivity of protons in the ethyl group, methoxypropyl side chain, and the heterocyclic backbone.
¹³C NMR Determines the chemical shifts for all 13 unique carbon atoms in the structure, confirming the carbon skeleton.
2D-NMR (COSY, HSQC) Establishes correlations between adjacent protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), verifying the complete molecular structure.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural components. vulcanchem.com The molecular structure contains sulfonamide groups and amide-like linkages, which give rise to distinct vibrational frequencies. vulcanchem.comnih.gov

The analysis of the spectrum would confirm the presence of N-H bonds, S=O double bonds from the sulfonamide groups, and various C-H bonds. ucla.edu The carbonyl stretching absorption is one of the most intense and useful bands in an IR spectrum. ucla.edu

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
Amine/Amide N-H Stretch 3500 - 3300 (m)Confirms the presence of N-H bonds in the sulfonamide groups. ucla.edu
Alkyl C-H Stretch 2950 - 2850 (m or s)Indicates the presence of the ethyl and methoxypropyl alkyl chains. ucla.edu
Amide C=O Stretch 1690 - 1630 (s)A strong absorption indicating the carbonyl-like character within the sulfonamide structure. ucla.edu
Sulfonamide S=O Stretch 1350 - 1300 and 1160 - 1120 (s)Two strong bands characteristic of the sulfonyl group (SO₂).

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For impurities like this compound, coupling liquid chromatography with high-resolution mass spectrometry, such as Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-Q-TOF), is particularly powerful. researchgate.netrsc.org

This technique provides the high mass accuracy needed to confirm the elemental composition (C₁₃H₂₃N₃O₇S₄) and the monoisotopic mass of the molecule (461.58 g/mol ). pharmaffiliates.com Further analysis using tandem mass spectrometry (MS/MS) involves selecting the parent ion and inducing fragmentation. nih.gov The resulting fragmentation pattern acts as a structural fingerprint, which is invaluable for confirming the identity of the impurity, especially in complex matrices or during forced degradation studies. researchgate.netnih.gov While a specific experimental spectrum for this impurity is not published, predicted spectra for the parent Brinzolamide molecule serve as a useful reference for potential fragmentation pathways. hmdb.ca

Chromatographic Method Development and Validation

Chromatographic techniques are the cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture. Validated HPLC and UHPLC methods are critical for controlling the levels of impurities like this compound in the final drug product.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the standard methods for assessing the purity of Brinzolamide and quantifying its related substances. geneesmiddeleninformatiebank.nlcbg-meb.nl These methods are developed to provide sufficient resolution between the main Brinzolamide peak and all potential impurities, including this compound.

A typical approach involves reversed-phase chromatography using a column such as a C18 or phenyl hexyl. researchgate.net A gradient elution program, where the mobile phase composition is changed over time (e.g., a mixture of an aqueous buffer like formic acid and an organic solvent like acetonitrile (B52724) or methanol), is often employed to achieve optimal separation of all compounds within a reasonable analysis time. researchgate.net Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, repeatable, and robust for its intended purpose of quality control.

Table 3: Typical Parameters for HPLC/UHPLC Purity Profiling

ParameterTypical SettingPurpose
Column Reversed-Phase C18 or Phenyl Hexyl, <2 µm (UHPLC) or 3-5 µm (HPLC)Stationary phase for separating compounds based on hydrophobicity.
Mobile Phase Gradient of aqueous buffer (e.g., 0.1% Formic Acid) and organic solvent (e.g., Acetonitrile)Allows for the elution and separation of compounds with a wide range of polarities. researchgate.net
Flow Rate 0.2 - 0.5 mL/min (UHPLC); 0.8 - 1.5 mL/min (HPLC)Controls the speed of the separation.
Detection UV at a specific wavelength (e.g., 220 nm or 254 nm)To detect and quantify the compounds as they elute from the column. nih.gov
Column Temperature 25 - 40 °CTo ensure reproducible retention times.

Brinzolamide is a chiral molecule, with the pharmacologically active substance being the (R)-enantiomer. cbg-meb.nlgeneesmiddeleninformatiebank.nl Consequently, any chiral impurities, such as this compound, must also be controlled for their stereoisomeric purity. The development and validation of chiral separation methods are therefore essential. geneesmiddeleninformatiebank.nl

Two primary strategies are employed for chiral separations:

Direct Chiral HPLC: This involves using a Chiral Stationary Phase (CSP) that can interact differently with the enantiomers, leading to their separation. Columns like Ultron ES-OVM (which has ovomucoid protein bonded to silica) and polysaccharide-based columns like Chiralpak AD are commonly used for this purpose. nih.govresearchgate.net

Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.govminia.edu.eg

These specialized methods are crucial for ensuring that the stereochemical configuration of any impurity is known and controlled. researchgate.net

Table 4: Comparison of Chiral Separation Methods

MethodPrincipleAdvantagesCommon Application
Direct (Chiral Stationary Phase) Enantiomers interact differently with the chiral stationary phase, leading to different retention times. researchgate.netSimpler sample preparation, avoids potential reaction side-products.Routine quality control for enantiomeric purity of Brinzolamide and its impurities. researchgate.net
Indirect (Chiral Derivatization) Enantiomers react with a chiral reagent to form diastereomers, which are then separated on a standard column. nih.govCan sometimes achieve better separation than direct methods; uses conventional columns.Method development and structural confirmation of stereoisomers. nih.gov

Application as a Reference Standard in Analytical Research

This compound serves a critical function in pharmaceutical analytical research as a reference standard. synthinkchemicals.comchemicea.com A reference standard is a highly purified compound used as a measurement benchmark in analytical tests. The availability of well-characterized this compound is essential for the quality control, method development, and validation processes involved in the manufacture of the active pharmaceutical ingredient (API), Brinzolamide. clearsynth.comclearsynth.com

As a known impurity of Brinzolamide, this compound is used to ensure the purity and quality of the final drug product. clearsynth.comveeprho.com Pharmaceutical regulatory bodies require that impurities in drug substances be identified and controlled. Therefore, having a pure reference standard of this compound allows analytical chemists to accurately detect its presence and quantify its levels in batches of Brinzolamide. synzeal.com

The application of this compound as a reference standard is integral to several key areas of analytical research:

Method Development and Validation: During the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the reference standard is used to establish the method's specificity, linearity, accuracy, and precision for detecting this specific impurity. clearsynth.comclearsynth.combenthamdirect.com It helps in optimizing the separation of the impurity from the main API and other related substances. researchgate.net

Quality Control (QC): In routine QC testing of Brinzolamide, the reference standard is used to confirm the identity of any corresponding impurity peak in the chromatogram and to calculate its concentration. clearsynth.comsynzeal.com This ensures that the level of this compound in the final product remains below the established safety thresholds.

Stability Studies: The reference standard is employed in stability studies of Brinzolamide to monitor for the formation of this impurity over time and under various environmental conditions. synzeal.com

Suppliers of this reference material provide a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data, ensuring its suitability for regulatory purposes like Abbreviated New Drug Application (ANDA) filings. clearsynth.comsynzeal.comsynzeal.com This documentation typically includes data from techniques such as ¹H NMR, Mass Spectrometry, HPLC, and IR, confirming the structure and purity of the standard. glppharmastandards.comallmpus.com

Detailed Research Findings

The table below summarizes the typical information provided for this reference standard, underscoring its role in precise analytical work.

Table 1: Properties of this compound Reference Standard

Property Value Source(s)
Chemical Name (R)-4-(N-Ethylmethan-6-ylsulfonamido)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] clearsynth.comsynzeal.comthiazine-6-sulfonamide 1,1-Dioxide synthinkchemicals.comchemicea.comveeprho.com
Molecular Formula C₁₃H₂₃N₃O₇S₄ synthinkchemicals.comveeprho.compharmaffiliates.com
Molecular Weight 461.6 g/mol synthinkchemicals.comveeprho.compharmaffiliates.com
CAS Number Not Assigned (NA) synthinkchemicals.comchemicea.compharmaffiliates.com
Typical Purity (by HPLC) ≥95% allmpus.com

| Application | Impurity reference standard for Brinzolamide analysis, Method Development, Method Validation (AMV), Quality Control (QC) | clearsynth.comclearsynth.comsynzeal.com |

In a typical HPLC-based quality control assay for Brinzolamide, a solution of the this compound reference standard is injected into the system to determine its retention time (RT). The chromatogram of the Brinzolamide API sample is then analyzed. The presence of a peak at the same retention time as the reference standard indicates the presence of the impurity. The area of this peak is then used to quantify the amount of the impurity relative to the main component, ensuring it falls within the limits specified by pharmacopeias or internal quality standards.

Table 2: Illustrative Role in Analytical Method Validation

Validation Parameter Application of this compound Standard Purpose
Specificity A solution containing Brinzolamide and this compound is analyzed. To demonstrate that the analytical method can clearly separate the impurity peak from the main drug peak and other potential impurities.
Limit of Detection (LOD) Serially diluted solutions of the standard are injected. To determine the lowest concentration of the impurity that can be reliably detected by the method.
Limit of Quantitation (LOQ) Serially diluted solutions of the standard are injected. To determine the lowest concentration of the impurity that can be measured with acceptable precision and accuracy.
Linearity A series of solutions with varying concentrations of the standard are analyzed. To verify that the method's response (e.g., peak area) is directly proportional to the concentration of the impurity over a specific range.

| Accuracy | A known amount of the standard is added (spiked) into a sample of Brinzolamide and analyzed. | To determine the closeness of the measured amount of the impurity to its true value, often expressed as a percentage recovery. |

Table 3: List of Compounds Mentioned

Compound Name CAS Number
Brinzolamide 138890-62-7
This compound Not Assigned
Brinzolamide USP Related Compound A ((S)-Isomer) 154127-19-2
Brinzolamide USP Related Compound B (N-Desethyl Brinzolamide) 404034-55-5

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, enabling the visualization and analysis of molecular structures and their dynamic behavior. Conformational analysis, a key component of modeling, explores the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energy levels, which is crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

In a detailed computational study on the parent compound, Brinzolamide, researchers employed DFT calculations to optimize its molecular geometry. The B3LYP functional, a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, was used in conjunction with the 6-31G(d,p) basis set. This level of theory provides a robust and accurate description of the molecule's electronic distribution and ground-state energy. Such calculations are fundamental to understanding the intrinsic properties of the molecule, including the distribution of electron density, which dictates its chemical reactivity and intermolecular interactions.

Geometric optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. Alongside DFT, other methods are also employed for this purpose.

Ab Initio Methods: These methods are based on first principles of quantum mechanics without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. For Brinzolamide, geometry optimizations were also carried out using the HF method with the 6-31G(d,p) basis set. Comparing results from HF and DFT methods allows for a more comprehensive understanding of the electronic and structural properties.

Semi-Empirical Methods: These methods incorporate some experimental parameters to simplify calculations, making them computationally less expensive than ab initio or DFT methods. This efficiency allows for the study of larger molecular systems. While specific semi-empirical calculations for Brinzolamide Methanesulfonyl Amide are not detailed, these methods are generally useful for initial conformational searches and for modeling large systems where higher-level computations would be prohibitive.

Prediction of Molecular Properties and Interactions

Computational methods are instrumental in predicting a wide range of molecular properties and how a molecule will interact with its environment, such as solvents or biological targets.

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its activity and properties. Key descriptors include:

Atomic Charges: Mulliken and natural atomic charges, calculated for Brinzolamide, provide insight into the charge distribution across the molecule, highlighting electronegative and electropositive centers that are key to intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability.

The effect of the surrounding environment is crucial, particularly for pharmaceutical compounds. For Brinzolamide, calculations were performed in ten different solvent environments using the Universal Solvation Model based on Density (SMD). This model allows for the investigation of how solvent polarity influences the molecule's properties, including its stability and electronic parameters. The study also theoretically estimated the partition coefficient (logP), a vital parameter for predicting a drug's absorption and distribution characteristics, by performing calculations in water and 1-octanol (B28484) phases.

Below is a table summarizing key quantum chemical descriptors calculated for the parent compound, Brinzolamide, in the gas phase using the B3LYP/6-31G(d,p) method.

DescriptorValueUnit
HOMO Energy-7.01eV
LUMO Energy-0.85eV
HOMO-LUMO Gap (ΔE)6.16eV
Dipole Moment (μ)5.58Debye
Mean Polarizability (α)39.85ų

Data pertains to the parent compound Brinzolamide.

The sulfonamide group (-SO₂NH-) is a critical functional moiety in this compound. The nature of the sulfur-nitrogen (S-N) bond in sulfonamides has been a subject of theoretical investigation. Studies utilizing Sulfur K-edge X-ray Absorption Spectroscopy (XAS) combined with Time-Dependent Density Functional Theory (TD-DFT) calculations have explored the electronic structure and bonding within this group.

These investigations have revealed that the S-N bond in sulfonamides has minimal π-bonding character involving the sulfur 3p orbitals. Electron repulsion is a dominant factor influencing the rotational barriers around the S-N axis. During this rotation, the S-N bond length in sulfonamides shows only a minor elongation (approximately 2 picometers), suggesting that the bonding character does not change substantially between different conformers. This fundamental understanding of the S-N bond is directly applicable to the sulfonamide moieties present in this compound.

The table below shows the calculated S-N bond length changes during rotation for different classes of sulfinated amides.

Compound ClassBond Elongation During Rotation (pm)
Sulfenamides~6
Sulfinamides~4
Sulfonamides~2

Data from general studies on sulfonamides.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed, atomistic-level insights into conformational changes, molecular interactions, and the behavior of molecules in complex environments like solutions or biological membranes.

In pharmaceutical research, MD simulations are widely used to investigate drug-receptor binding, protein folding, and the stability of drug formulations. While no specific molecular dynamics simulation studies were identified for this compound in the reviewed literature, this methodology would be highly applicable. For instance, MD simulations could be employed to:

Explore the conformational landscape of the molecule in an aqueous environment.

Simulate its interaction with target enzymes, such as carbonic anhydrase, to elucidate its binding mode and affinity.

Study its permeation across biological membranes.

Such simulations would provide a dynamic perspective that complements the static information obtained from quantum chemical calculations.

Degradation Pathways and Stability Kinetics

Identification of Degradation Products and Mechanisms

Forced degradation studies on Brinzolamide have been performed under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions. researchgate.net These studies reveal that Brinzolamide is susceptible to degradation, particularly under hydrolytic and oxidative conditions, leading to the formation of several degradation products. researchgate.netresearchgate.net

Brinzolamide demonstrates significant degradation under both acidic and basic hydrolytic conditions. researchgate.net

Acid Hydrolysis : When subjected to acidic conditions (e.g., 0.1 N HCl at room temperature), Brinzolamide undergoes degradation. acgpubs.org One study identified a specific degradation product appearing at a retention time of 7.4 minutes in the chromatogram. acgpubs.org The presence of amide and sulfonamide groups in the Brinzolamide structure makes it susceptible to hydrolysis. researchgate.net

Base Hydrolysis : In alkaline conditions (e.g., 0.1 N NaOH at room temperature), Brinzolamide also degrades, showing an additional peak at a retention time of 5.8 minutes. acgpubs.org

In total, forced degradation studies have identified up to seven distinct degradation products under various hydrolytic and oxidative stresses. researchgate.netresearchgate.net

Brinzolamide is particularly sensitive to oxidative stress. wisdomlib.org

Studies using hydrogen peroxide have shown significant decomposition of the drug. wisdomlib.org One study reported 21% degradation under oxidative conditions, with a characteristic degradation peak at 5.8 minutes. wisdomlib.org

In-depth analysis of oxidative degradation at room temperature for 20 hours led to the isolation and characterization of four unique degradation products, identified as hydroxylamine (B1172632) and oxime derivatives (BRZ-Pk1, BRZ-PK2, BRZ-Pk3, and BRZ-Pk4). nih.govresearcher.life The structures of these products were confirmed using advanced techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The stability of Brinzolamide under light and heat has also been evaluated.

Photolytic Degradation : Exposure to UV light can induce degradation of Brinzolamide, though in some studies, this resulted in a decrease in the main drug peak area without the formation of new, distinct degradation peaks in the chromatogram. acgpubs.org However, other research has identified two degradation products (DP1 and DP2) resulting from photolysis. researchgate.net

Thermal Degradation : When subjected to dry heat (e.g., 70°C for six hours), Brinzolamide shows evidence of degradation, with two additional peaks appearing at retention times of 3.8 and 5.9 minutes. acgpubs.org However, other studies have found the drug to be relatively stable in the solid state under dry heat conditions. researchgate.netresearchgate.net During the manufacturing process, sterilization by autoclaving can lead to the formation of the S-isomer of Brinzolamide, with the amount depending on the temperature and duration of exposure. geneesmiddeleninformatiebank.nl

Kinetic Studies of Compound Formation and Degradation

Kinetic studies are essential for understanding the rate at which a drug degrades and its degradation products form. For Brinzolamide, the kinetics of degradation are often studied using stability-indicating RP-HPLC methods. These methods separate the parent drug from its degradation products, allowing for the quantification of the remaining drug over time under various stress conditions. acgpubs.org

The degradation of many pharmaceutical compounds, including what is suggested for similar molecules, often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. ekb.eg For example, one study quantified the percentage of Brinzolamide degradation under specific stress conditions over time (see table below). acgpubs.org

Table 1: Forced Degradation of Brinzolamide Under Various Stress Conditions

Stress Condition Time (hours) % Degradation Degradation Product Retention Time (min)
Acid Degradation (0.1 N HCl) 3 11.3% 7.4
Base Degradation (0.1 N NaOH) 1 9.8% 5.8
Oxidative Degradation (30% H₂O₂) 5 15.6% 7.4
Thermal Degradation (70°C) 6 10.2% 3.8, 5.9

Data sourced from a study on the development and application of an RP-HPLC method for Brinzolamide stability evaluation. acgpubs.org

Factors Influencing Stability (e.g., pH, Temperature, Light, Catalysts)

Several factors have a significant impact on the stability of Brinzolamide and, consequently, on the formation of impurities like Brinzolamide Methanesulfonyl Amide.

pH : The pH of the solution is a critical factor, as Brinzolamide shows marked degradation in both acidic and basic environments. researchgate.netacgpubs.org This is due to the hydrolytic susceptibility of its amide and sulfonamide functionalities.

Temperature : Elevated temperatures accelerate the degradation process, as shown in thermal degradation studies. acgpubs.org The formation of the S-isomer during heat sterilization (autoclaving) is a specific example of temperature-induced degradation. geneesmiddeleninformatiebank.nl

Light : Exposure to UV light is a contributing factor to the degradation of Brinzolamide. acgpubs.org Therefore, protection from light during storage is a consideration to maintain product integrity. geneesmiddeleninformatiebank.nl

Oxidizing Agents : The presence of oxidizing agents, such as hydrogen peroxide, leads to significant and rapid degradation, forming unique hydroxylamine and oxime products. wisdomlib.orgnih.gov

Accelerated stability studies on ophthalmic formulations of Brinzolamide, conducted at 40°C and 75% relative humidity for three months, have shown that the drug product can remain stable, with content retention between 98.2% and 100.9%. acgpubs.org This indicates that with appropriate formulation and packaging, the stability of Brinzolamide can be maintained over its shelf life. geneesmiddeleninformatiebank.nl

Stereochemical Investigations

Chirality of Brinzolamide Methanesulfonyl Amide and Related Isomers

This compound contains a chiral carbon atom in the thiazine (B8601807) ring, leading to the existence of two enantiomers: the (R)- and (S)-isomers. The parent compound, Brinzolamide, is the (R)-enantiomer. nih.gov Its S-isomer is considered a related compound or impurity. usp.org

The specific spatial arrangement of the substituents around this chiral center defines the absolute configuration of each isomer. The (R)-isomer of Brinzolamide is the therapeutically active form. researchgate.netgeneesmiddeleninformatiebank.nl Consequently, the stereochemical purity of Brinzolamide is of high importance, and the presence of the (S)-isomer is carefully monitored. geneesmiddeleninformatiebank.nl During the manufacturing process, particularly under conditions like autoclaving, a small amount of the (S)-isomer can be formed. geneesmiddeleninformatiebank.nl

Similarly, this compound also exists as (R)- and (S)-isomers. The investigation of these isomers is essential for a complete impurity profile of Brinzolamide.

Enantiomeric Ratio (ER) Determination

The determination of the enantiomeric ratio (ER) is a key analytical challenge in the quality control of chiral compounds like Brinzolamide and its derivatives. The ER quantifies the relative amounts of the two enantiomers in a sample. Various analytical techniques, primarily chiral chromatography, are employed for this purpose.

For Brinzolamide, methods have been developed to determine its enantiomeric purity, which directly relates to the enantiomeric ratio. geneesmiddeleninformatiebank.nl These methods are designed to be sensitive enough to detect and quantify small amounts of the undesired (S)-isomer. A process for purifying Brinzolamide from the (S)-enantiomer involves the use of a chiral tartaric acid, which selectively precipitates the desired (R)-enantiomer. google.com

While specific studies on the ER determination for this compound are not extensively documented in publicly available literature, the methods developed for Brinzolamide would likely be adaptable for its methanesulfonyl amide derivative.

Advanced Chiral Separation Techniques (e.g., Chiral Chromatography)

The separation of enantiomers is a critical step in both the analysis and purification of chiral compounds. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most powerful and widely used technique for this purpose. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC methods have been successfully developed for the separation of Brinzolamide enantiomers. researchgate.net These methods often utilize chiral stationary phases (CSPs) that can differentiate between the two enantiomers based on their three-dimensional structures.

One study details a reversed-phase chiral HPLC method to separate Brinzolamide (R-Isomer) from its (S)-isomer using an Ultron ES-OVM column, which has an ovomucoid protein covalently bonded to silica (B1680970) particles. researchgate.net Another approach employed an Amycoat [tris-(3,5-dimethylphenyl carbamate)] column for the resolution of Brinzolamide enantiomers. researchgate.netnih.gov The mobile phase composition is a critical parameter that is optimized to achieve the best separation. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC):

The following table summarizes a chiral HPLC method developed for Brinzolamide:

ParameterDetails
Technique Reversed-Phase Chiral HPLC researchgate.net
Column Ultron ES-OVM researchgate.net
Mobile Phase Ethanol and 20 mM potassium phosphate (B84403) buffer (pH 7.0) researchgate.net
Separation Separation of Brinzolamide (R-isomer) from its S-isomer researchgate.net

This table illustrates the typical parameters involved in the chiral separation of Brinzolamide, which would be the starting point for developing a method for this compound.

Solid State Chemistry and Crystallography

Crystal Structure Determination (e.g., X-ray Diffraction)

The determination of a compound's crystal structure through techniques like single-crystal X-ray diffraction provides definitive proof of its molecular structure and insights into its solid-state packing and intermolecular interactions.

While detailed crystallographic data for the parent compound Brinzolamide is available, no such information has been publicly reported for Brinzolamide Methanesulfonyl Amide. The synthesis of this compound is typically for its use as a reference standard in analytical methods, and comprehensive crystallographic analysis is not commonly performed or published for such purposes. clearsynth.comsynzeal.com Therefore, specific data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available in the scientific literature.

Solid-State Stability and Transformation Studies

The solid-state stability of a pharmaceutical impurity is a significant factor, as changes in the solid form or degradation can impact the quality of the drug product over time. Stability studies typically investigate the effects of temperature, humidity, and light on the material.

There are no dedicated studies on the solid-state stability or potential for solid-state transformations of this compound found in the public domain. While it is used as a quality control and analytical standard, its intrinsic stability profile under various conditions has not been the subject of published research.

Q & A

Q. What are the common synthetic routes for preparing Brinzolamide methanesulfonyl amide derivatives, and what key reaction conditions influence their purity?

Methanesulfonyl chloride (MsCl) is frequently used as a coupling agent for amide bond formation. A typical procedure involves dissolving carboxylic acid precursors in anhydrous acetonitrile, adding pyridine as a base at 0–5°C, followed by dropwise addition of MsCl. The reaction mixture is stirred at room temperature and then heated to 40–45°C to enhance yield. For example, carbazole-based amides synthesized using this method achieved 75–85% purity after silica gel chromatography . Key factors affecting purity include stoichiometric control of MsCl, temperature during amine addition, and post-reaction quenching protocols.

Q. Which analytical techniques are most effective for characterizing this compound's structural integrity and purity?

  • HPLC : Critical for assessing purity (e.g., 98.34% purity confirmed via HPLC in amide derivatives) .
  • NMR/IR : Used to verify sulfonamide and methanesulfonyl functional groups. For example, benzenesulfonamide derivatives are confirmed via characteristic S=O stretching in IR (~1350 cm⁻¹) and sulfonamide proton signals in ¹H NMR .
  • Mass Spectrometry : Validates molecular weight (e.g., C12H21N3O5S3 has a molecular mass of 383.51 g/mol) .

Q. What is the role of methanesulfonyl chloride in amide bond formation, and how does it compare to other coupling agents?

MsCl activates carboxylic acids by forming reactive intermediates (e.g., mixed anhydrides), enabling nucleophilic attack by amines. Compared to agents like T3P or EDC-HOBt, MsCl offers cost efficiency but may require stricter temperature control to minimize side reactions. For instance, T3P provides higher yields (>90%) in amide synthesis but is less suitable for heat-sensitive substrates .

Advanced Research Questions

Q. How can researchers optimize amide bond formation in Brinzolamide derivatives when encountering low yields or byproduct formation?

  • Coupling Agent Screening : Test alternatives like T3P or EDC-HOBt, which show superior yields in structurally similar amides (e.g., saxagliptin synthesis achieved 92% yield with T3P) .
  • Solvent Optimization : Replace acetonitrile with dichloromethane to improve solubility of hydrophobic intermediates .
  • Byproduct Mitigation : Use scavengers like sodium pivalate to trap excess MsCl, reducing sulfonate ester formation .

Q. What strategies resolve contradictions in toxicity data for methanesulfonyl-containing compounds during preclinical evaluation?

Discrepancies in toxicity models (e.g., LC50 variability for methanesulfonyl chloride) can be addressed by:

  • Excluding Outliers : Remove 6-hour exposure data points that skew log-probit models, as seen in AEGL studies .
  • Dose-Response Refinement : Use reduced datasets (1-hour and 4-hour exposures) to improve model fit (p-value = 1.0 vs. initial p = 0.02) .

Q. How does the prodrug approach enhance Brinzolamide's ocular bioavailability, and what experimental models validate release kinetics?

  • Trimethyl Lock (TML) Mechanism : A TML substituent in prodrugs undergoes enzymatic hydrolysis (e.g., carbonate cleavage by esterases), releasing Brinzolamide via intramolecular cyclization. This reduces aqueous solubility, prolonging corneal retention .
  • Validation Models :
  • In Vitro : HPLC tracking of Brinzolamide release in simulated tear fluid.
  • In Vivo : Rabbit models measuring intraocular pressure reduction over 12 hours post-administration .

Q. What computational methods aid in predicting the reactivity of this compound derivatives with target proteins?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-deficient sulfonamide groups in Brinzolamide derivatives preferentially bind carbonic anhydrase II active sites .
  • Molecular Docking : Simulate interactions with carbonic anhydrase isoforms (e.g., PDB ID 3KOI) to optimize substituent positioning .

Methodological Notes

  • Synthesis Protocols : Always conduct hazard assessments for MsCl (mutagenicity Ames II score: Class 3) and use fume hoods with PPE .
  • Data Analysis : For toxicity studies, apply chi-square goodness-of-fit tests to validate log-probit models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.